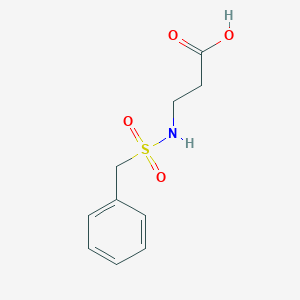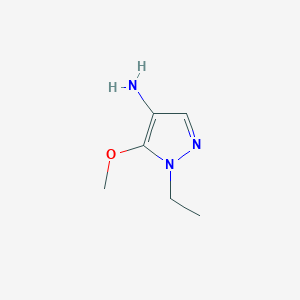![molecular formula C6H3BrClN3 B13921255 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)
7-Bromo-3-chloropyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-chloropyrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . This compound is part of the pyrazolo[1,5-a]pyrazine family, which is known for its diverse applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine typically involves the reaction of appropriate pyrazole derivatives with bromine and chlorine under controlled conditions. One common method involves the bromination and chlorination of pyrazolo[1,5-a]pyrazine using bromine and chlorine gas in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
7-Bromo-3-chloropyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms in the ring.
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and used in optical applications.
Uniqueness: 7-Bromo-3-chloropyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C6H3BrClN3 |
|---|---|
Peso molecular |
232.46 g/mol |
Nombre IUPAC |
7-bromo-3-chloropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H3BrClN3/c7-6-3-9-2-5-4(8)1-10-11(5)6/h1-3H |
Clave InChI |
XZPYWHLQCXUYFX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=C(C=N2)Cl)C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


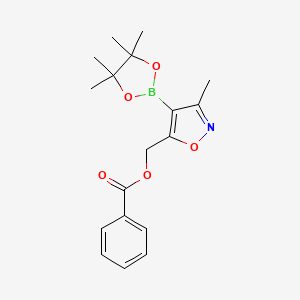
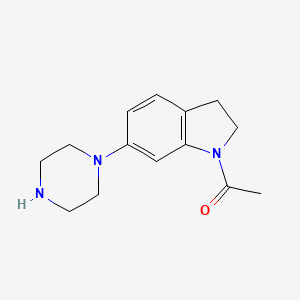
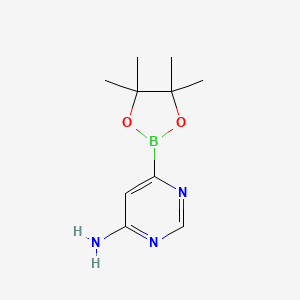
![1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-](/img/structure/B13921200.png)
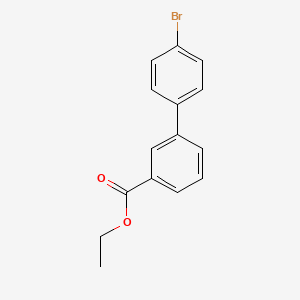

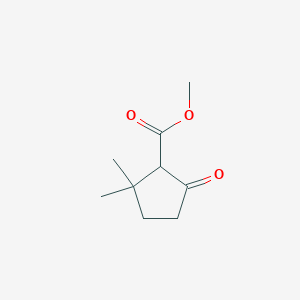

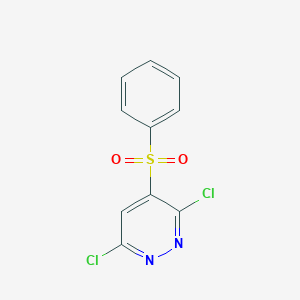

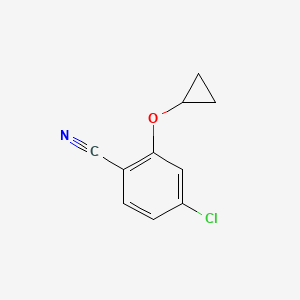
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B13921249.png)
